molecular formula C14H12BrFO B6294661 2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene CAS No. 2379321-34-1

2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene

Cat. No. B6294661
CAS RN: 2379321-34-1
M. Wt: 295.15 g/mol
InChI Key: YPBDIZPGUVYTDP-UHFFFAOYSA-N
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Description

The compound “2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene” is likely an aromatic compound due to the presence of a benzene ring in its structure . The benzyloxy group (benzyl and an oxygen atom) is a common protecting group in organic chemistry, often used in the protection of alcohols .


Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, benzyloxy compounds are often synthesized through the reaction of a benzyl chloride with an alcohol in the presence of a base . The bromo, fluoro, and methyl groups could be added through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group attached at different positions . The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

The benzyloxy group can be removed under acidic conditions or hydrogenolysis . The bromine atom could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the structure and the functional groups present. For example, the presence of a bromine atom would likely make the compound relatively heavy and possibly increase its boiling point .

Scientific Research Applications

1. Synthesis of Benzyl Ethers and Esters The compound can be used in the synthesis of benzyl ethers and esters . It can serve as a mild, convenient, and in some cases uniquely effective reagent for this purpose . This application is particularly useful in organic chemistry, where benzyl ethers and esters are commonly used.

Preparation of Sequential Polypeptides

“2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene” can be used to prepare sequential polypeptides . Polypeptides have a wide range of applications in biological research and drug development.

Synthesis of Multidentate Chelating Ligands

The compound can be used as a reagent for the synthesis of multidentate chelating ligands . These ligands are important in coordination chemistry and biochemistry, as they can form complex structures with metal ions.

Pharmaceutical Research

“2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene” can be used in pharmaceutical research as an intermediate . Intermediates are substances produced during the conversion of some reactant to a product. They often have applications in the synthesis of various pharmaceutical drugs.

Synthesis of Benzopyran-Annulated Pyrano[2,3-c]pyrazoles

A one-pot method has been described to synthesize benzopyran-annulated pyrano[2,3-c]pyrazoles, effectively by combining O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones . This compound could potentially be used in this process.

Antimicrobial and Antioxidant Capability

Some benzopyran-annulated pyrano[2,3-c]pyrazole derivatives have been found to exhibit antimicrobial and antioxidant capabilities. Therefore, “2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene” could potentially be used in the synthesis of these derivatives.

Mechanism of Action

The mechanism of action would depend on the specific reaction the compound is involved in. For example, in a nucleophilic substitution reaction, the bromine atom would act as a leaving group .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. Generally, brominated compounds can be hazardous and should be handled with care . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

properties

IUPAC Name

1-bromo-3-fluoro-4-methyl-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-10-7-8-12(15)14(13(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBDIZPGUVYTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene

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